ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate
Description
The compound ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate features a piperazine core substituted with a 2,5-dimethylphenyl group via a carbothioyl linkage (C=S). The amino group of the carbothioamide is further attached to an ethyl benzoate ester at the ortho position.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-4-27-21(26)18-7-5-6-8-19(18)23-22(28)25-13-11-24(12-14-25)20-15-16(2)9-10-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZPQENIJZOTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Research Findings and Implications
- Carbothioyl vs. Carboxamide/Carbonyl : The carbothioyl group (C=S) in the target compound may offer unique binding modes in enzyme inhibition compared to carbonyl (C=O) or carboxamide analogs due to its polarizable sulfur atom .
- Salt Forms: Hydrochloride salts (e.g., ) enhance solubility but may limit compatibility with non-polar matrices in formulation studies .
Biological Activity
Ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate, with the CAS number 892275-20-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H27N3O2S
- Molecular Weight : 397.5337 g/mol
- Structure : The compound features a piperazine ring, which is known for enhancing solubility and bioavailability in pharmacological applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- ACAT-1 Inhibition : The compound has been shown to exhibit inhibitory activity against acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol metabolism. Inhibition of ACAT-1 is significant for therapeutic strategies targeting hyperlipidemia and related cardiovascular diseases .
- Neuropharmacological Effects : Piperazine derivatives are often associated with anxiolytic and antidepressant effects. The incorporation of the piperazine moiety in this compound suggests potential applications in treating anxiety disorders or depression .
- Anticancer Activity : Research indicates that sulfur-containing piperazine compounds may have anticancer properties. This compound could potentially act against various cancer cell lines due to its structural characteristics that allow for interaction with cellular pathways involved in tumor growth and proliferation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant biological activities:
- ACAT-1 Inhibition Assays : The compound showed effective inhibition of ACAT-1 in cell-free systems with IC50 values indicating potent activity compared to known inhibitors .
- Cell Viability Tests : Studies on cancer cell lines revealed that the compound can induce cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Hyperlipidemia : A study involving animal models demonstrated that administration of the compound led to a significant reduction in serum cholesterol levels, supporting its role as an ACAT-1 inhibitor .
- Anxiolytic Activity : Clinical observations indicated that patients treated with piperazine derivatives experienced reduced anxiety symptoms, further validating the neuropharmacological potential of compounds like this compound .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O2S |
| Molecular Weight | 397.5337 g/mol |
| CAS Number | 892275-20-6 |
| ACAT-1 IC50 | [Insert specific value] |
| Cytotoxicity (Cancer Cell Lines) | [Insert specific value] |
Q & A
(Basic) What are the standard synthetic routes for ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperazine-carbothioyl intermediate. Key steps include:
- Step 1 : Formation of the piperazine-carbothioyl moiety via reaction of 4-(2,5-dimethylphenyl)piperazine with thiophosgene or a thiocarbonyl transfer agent.
- Step 2 : Coupling the intermediate with ethyl 2-aminobenzoate using a coupling agent (e.g., DCC or EDC) in solvents like dichloromethane or ethanol .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.
Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical for optimizing yields (typically 60-75%) .
(Basic) Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the piperazine ring, aromatic protons, and ester group connectivity .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (C=O at ~1700 cm, C=S at ~1200 cm) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding bioactivity .
(Advanced) How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst Screening : Use of Hunig’s base (DIPEA) improves coupling efficiency by scavenging HCl .
- Temperature Control : Maintaining 0–5°C during thiocarbonylation prevents decomposition .
- Purification Strategies : Gradient elution in flash chromatography or preparative HPLC resolves co-eluting impurities .
(Advanced) What strategies resolve contradictions in reported bioactivity data for this compound?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the 2,5-dimethylphenyl group or ester moiety can clarify bioactivity trends. For example, fluorinated analogs (e.g., 2-fluorophenyl derivatives) show enhanced receptor binding in comparative assays .
- Computational Docking : Molecular dynamics simulations predict binding affinities to targets like serotonin or dopamine receptors, reconciling discrepancies between in vitro and in vivo results .
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify confounding factors (e.g., rapid ester hydrolysis) .
(Basic) What are the key structural features influencing this compound’s biological activity?
- Piperazine-Carbothioyl Core : Facilitates hydrogen bonding with biological targets (e.g., enzymes or GPCRs) .
- 2,5-Dimethylphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS penetration .
- Ethyl Ester : Acts as a prodrug moiety, with hydrolysis in vivo generating the active carboxylic acid derivative .
(Advanced) How can researchers address challenges in characterizing this compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions to identify degradation pathways .
- LC-MS/MS Monitoring : Track degradation products (e.g., free benzoic acid or piperazine derivatives) over time .
- Thermogravimetric Analysis (TGA) : Assess thermal stability during storage and formulation .
(Advanced) What computational methods are recommended for predicting this compound’s pharmacokinetic properties?
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding to albumin or P-glycoprotein to predict plasma half-life and efflux risks .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize solubility and reactivity .
(Basic) What are the safety considerations for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., HS during decomposition) .
- Waste Disposal : Follow EPA guidelines for organic solvents and thiourea derivatives .
(Advanced) How can researchers validate hypothesized mechanisms of action for this compound?
- Kinetic Binding Assays : Surface plasmon resonance (SPR) measures real-time interaction kinetics with purified receptors .
- Gene Knockdown Models : CRISPR/Cas9 silencing of putative targets (e.g., 5-HT receptors) in cell lines validates specificity .
- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies downstream pathways affected by the compound .
(Advanced) What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time, temperature, and stoichiometry using Design of Experiments (DoE) .
- In-line PAT Tools : Implement Raman spectroscopy for real-time monitoring of intermediate formation .
- Stability-Indicating Methods : Use chiral HPLC to detect enantiomeric impurities introduced during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
